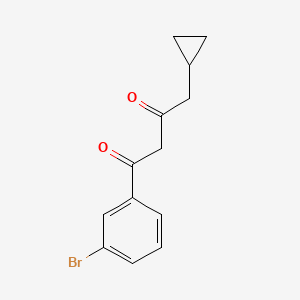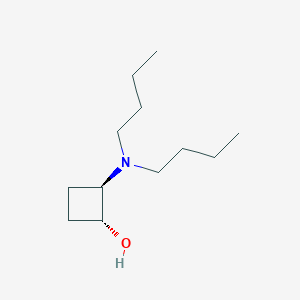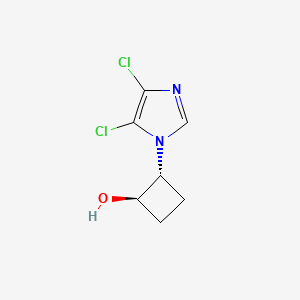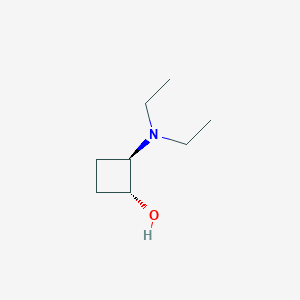
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione
Overview
Description
The compound “1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, a cyclopropyl group, and a butane-1,3-dione group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring typical of aromatic compounds) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring, and butane-1,3-dione is a four-carbon chain with carbonyl (C=O) groups at the first and third positions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution . The cyclopropyl group might be added through a cyclopropanation reaction. The butane-1,3-dione group could potentially be formed through a series of oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon chain. The bromophenyl and cyclopropyl groups are likely to add significant steric bulk . The butane-1,3-dione group, with its two carbonyl groups, would likely have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction . The carbonyl groups in the butane-1,3-dione group would make those carbons susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromophenyl and cyclopropyl groups could potentially increase its hydrophobicity . The butane-1,3-dione group could potentially form hydrogen bonds .Scientific Research Applications
Pharmacology: Anti-arrhythmic Agent Research
The compound has been studied for its potential as an anti-arrhythmic agent. A pharmacokinetic study and metabolite identification of a related compound, 1-(3′-bromophenyl)-heliamine (BH), which shares a bromophenyl moiety with our compound of interest, was conducted . This research is crucial for understanding the absorption and metabolism of such compounds in vivo, which can guide future studies on their efficacy and safety as anti-arrhythmic medications.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, derivatives of the compound could be used as standards or reagents in chromatographic methods. The precise structure allows for the development of sensitive and specific assays, particularly in the quantification of similar compounds or metabolites in biological samples .
Material Science: Synthesis of Novel Materials
The bromophenyl group is often used in the synthesis of advanced materials due to its ability to undergo various chemical reactions. The compound could be a precursor in creating novel polymers or co-polymers with unique properties for industrial applications .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound might be used to study enzyme interactions due to its structural specificity. It could act as an inhibitor or modulator for certain enzymes, providing insights into enzyme mechanisms or serving as a lead compound for drug development .
Environmental Science: Pollutant Degradation
Research in environmental science could explore the use of this compound in the degradation of pollutants. Its chemical structure might interact with environmental contaminants, aiding in their breakdown and analysis .
Pharmacokinetics: Drug Metabolism and Distribution
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are essential for drug development. Studies could focus on how the compound or its derivatives are metabolized in the body and how they can be optimized for better therapeutic outcomes .
Mechanism of Action
properties
IUPAC Name |
1-(3-bromophenyl)-4-cyclopropylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-11-3-1-2-10(7-11)13(16)8-12(15)6-9-4-5-9/h1-3,7,9H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADITDOGEKTGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![trans-2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485495.png)
![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)
![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)
